Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- is a synthetic chemical compound with the molecular formula C16H16N2O2 It is characterized by the presence of two benzoyl groups and two methyl groups attached to a hydrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- typically involves the condensation reaction of an appropriate hydrazide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Hydrazide} + \text{Benzoyl Chloride} \rightarrow \text{Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-} + \text{HCl} ]
Industrial Production Methods
Industrial production of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound is known to act as an ecdysone agonist, mimicking the natural insect molting hormones. It binds to ecdysteroid receptors, triggering a cascade of biochemical events that lead to insect growth regulation .
Comparison with Similar Compounds
Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dibenzoylhydrazine: Known for its insecticidal activity, it acts as an ecdysone agonist similar to Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-.
Tebufenozide: Another ecdysone agonist used as an insect growth regulator.
These compounds share similar modes of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
N-benzoyl-N',N'-dimethylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)18(15(19)13-9-5-3-6-10-13)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEOKQWKDUVLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.